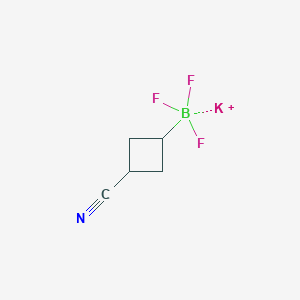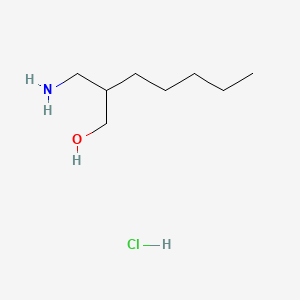![molecular formula C6H12ClNS B13558952 1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
1-Thia-6-azaspiro[3.4]octanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-6-azaspiro[3.4]octanehydrochloride is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-6-azaspiro[3.4]octanehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of p-toluenesulfonamide and tribromo-pentaerythritol, followed by deprotection steps to yield the desired spirocyclic structure . The reaction conditions often include the use of bases such as potassium carbonate or cesium carbonate and solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and step-economic routes is essential for large-scale production, which may include enantioselective approaches to obtain the desired stereochemistry .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Thia-6-azaspiro[3.4]octanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Applications De Recherche Scientifique
1-Thia-6-azaspiro[3.4]octanehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Thia-6-azaspiro[3.4]octanehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of sulfur and nitrogen atoms in its structure allows it to form stable interactions with target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride
- 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide hydrochloride
Comparison: 1-Thia-6-azaspiro[3.4]octanehydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H12ClNS |
|---|---|
Poids moléculaire |
165.69 g/mol |
Nom IUPAC |
1-thia-7-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-3-7-5-6(1)2-4-8-6;/h7H,1-5H2;1H |
Clé InChI |
ALPYFSMYXPPCCM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
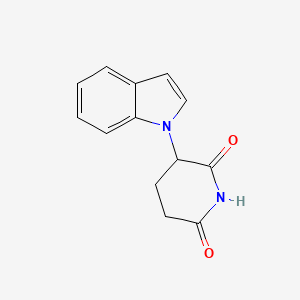
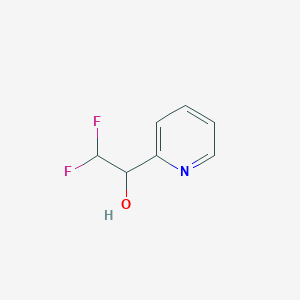
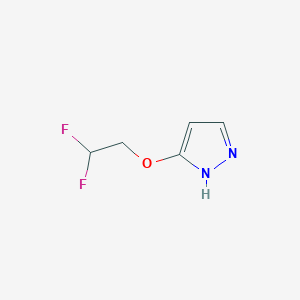


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
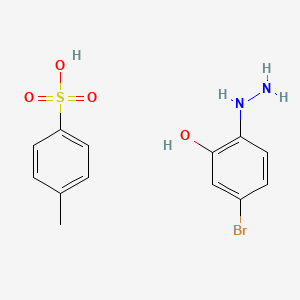
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
